Cas no 7215-16-9 (1-Benzyl-3-phenylazetidine)

1-Benzyl-3-phenylazetidine 化学的及び物理的性質
名前と識別子
-
- 1-Benzyl-3-phenylazetidine
- L 2237
- 7215-16-9
- DTXSID60222483
- AZETIDINE, 1-BENZYL-3-PHENYL-
- BRN 1428449
-
- インチ: InChI=1S/C16H17N/c1-3-7-14(8-4-1)11-17-12-16(13-17)15-9-5-2-6-10-15/h1-10,16H,11-13H2
- InChIKey: DCZMBHDGZSZFKA-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CN2CC(C2)C3=CC=CC=C3
計算された属性
- 精确分子量: 223.13621
- 同位素质量: 223.136
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 220
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 3.2A^2
- XLogP3: 3.3
じっけんとくせい
- 密度みつど: 1.091
- Boiling Point: 334°C at 760 mmHg
- フラッシュポイント: 141.3°C
- Refractive Index: 1.611
- PSA: 3.24
1-Benzyl-3-phenylazetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019111223-1g |
1-Benzyl-3-phenylazetidine |
7215-16-9 | 95% | 1g |
$394.16 | 2023-09-01 | |
Chemenu | CM200184-1g |
1-benzyl-3-phenylazetidine |
7215-16-9 | 95% | 1g |
$450 | 2024-07-24 | |
Chemenu | CM200184-1g |
1-benzyl-3-phenylazetidine |
7215-16-9 | 95% | 1g |
$439 | 2021-06-09 | |
Crysdot LLC | CD11067266-1g |
1-Benzyl-3-phenylazetidine |
7215-16-9 | 95+% | 1g |
$464 | 2024-07-18 |
1-Benzyl-3-phenylazetidine 関連文献
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
1-Benzyl-3-phenylazetidineに関する追加情報
1-Benzyl-3-phenylazetidine: A Comprehensive Overview
The compound with CAS No 7215-16-9, commonly referred to as 1-Benzyl-3-phenylazetidine, is a unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its azetidine ring system, which is a four-membered cyclic amine, fused with benzyl and phenyl groups. The azetidine structure imparts interesting electronic and steric properties, making it a valuable molecule for various applications.
Recent studies have highlighted the potential of 1-Benzyl-3-phenylazetidine in drug design and development. Researchers have explored its ability to act as a scaffold for creating bioactive molecules with enhanced pharmacokinetic profiles. The benzyl and phenyl substituents contribute to the molecule's lipophilicity, which is crucial for drug absorption and permeability. Moreover, the rigid structure of the azetidine ring allows for precise control over the spatial arrangement of substituents, enabling the design of molecules with specific biological activities.
One of the most promising applications of 1-Benzyl-3-phenylazetidine lies in its role as a precursor for synthesizing complex natural products and bioactive compounds. By leveraging modern synthetic techniques, such as click chemistry and organocatalysis, chemists have successfully utilized this compound to construct intricate molecular frameworks. For instance, recent research has demonstrated its utility in the synthesis of peptide mimetics, which are essential for studying protein-protein interactions and developing therapeutic agents.
In addition to its role in drug discovery, 1-Benzyl-3-phenylazetidine has also found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its potential as a component in light-emitting diodes (LEDs) and solar cells, where its ability to facilitate charge transport could enhance device performance.
The synthesis of 1-Benzyl-3-phenylazetidine has been optimized through various methodologies, including ring-closing metathesis and enamine chemistry. These advancements have not only improved the efficiency of synthesis but also enabled the exploration of structural analogs with diverse functional groups. Such analogs are valuable for understanding the relationship between molecular structure and biological activity.
From an environmental perspective, the development of sustainable synthesis routes for 1-Benzyl-3-phenylazetidine is a growing area of interest. Green chemistry principles are being applied to minimize waste and reduce the use of hazardous reagents. For example, catalytic asymmetric synthesis methods have been employed to produce enantiomerically pure samples of this compound, which are essential for studying stereochemical effects in biological systems.
In conclusion, 1-Benzyl-3-phenylazetidine (CAS No 7215-16-9) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with advancements in synthetic methodologies and green chemistry practices, positions it as a valuable tool for future innovations in drug discovery, materials science, and beyond.
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